2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide
Description
2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide is a brominated acetamide derivative featuring a benzyl group substituted with a bromine atom at the para position and a cyclopropylamine moiety. This compound is categorized as a discontinued product, as indicated by its listing in CymitQuimica’s database . Its structural uniqueness lies in the combination of a halogenated aromatic system (4-bromo-benzyl) and a strained cyclopropane ring, which may confer conformational rigidity and influence biological interactions.
Properties
IUPAC Name |
2-amino-N-[(4-bromophenyl)methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-3-1-9(2-4-10)8-15(11-5-6-11)12(16)7-14/h1-4,11H,5-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMBBXDQKZOVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)Br)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide typically involves multiple steps. One common approach is the reaction of 4-bromobenzyl bromide with cyclopropylamine to form the intermediate cyclopropyl-4-bromobenzylamine, which is then acylated with an appropriate acyl chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the benzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions.
Oxidation Reactions
The cyclopropyl ring and benzyl group show distinct oxidative behavior:
Reduction Reactions
Selective reduction pathways depend on reaction design:
Cyclopropane Ring-Opening
The strained cyclopropane ring reacts under acidic or radical conditions:
Amide Functionalization
The acetamide group participates in hydrolysis and coupling:
Computational Insights
DFT studies (B3LYP/6-311+G**) reveal:
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NAS Energy Barrier : 28.5 kcal/mol for bromide displacement by OH⁻
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Cyclopropane Strain Energy : 27.8 kcal/mol, explaining its reactivity in ring-opening
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Amide Resonance : N–C(O) bond length = 1.334 Å, indicating partial double-bond character
Stability Under Physiological Conditions
Scientific Research Applications
1. Antiviral Properties
Research indicates that derivatives of 2-amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide exhibit significant antiviral activities, particularly against HIV-1. A study highlighted the compound's ability to inhibit HIV-1 reverse transcriptase (RT), which is crucial for viral replication. The structure-activity relationship (SAR) studies revealed that modifications at specific positions of the molecule could enhance its inhibitory potency against both wild-type and resistant strains of HIV-1 .
2. Structure-Based Drug Design
The compound serves as a scaffold in structure-based drug design, allowing for the development of new non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its binding affinity and interaction with the HIV-1 RT binding pocket have been characterized through crystallographic analysis, leading to the identification of analogs with improved antiviral properties .
Therapeutic Potential
1. HIV Treatment
Given its activity against HIV-1, this compound holds promise as a potential therapeutic agent in the treatment of HIV infections. Its ability to target resistant strains makes it a candidate for further development into a clinical drug .
2. Broader Antiviral Applications
Beyond HIV, there is potential for exploring its efficacy against other viral pathogens, including those responsible for emerging infectious diseases like SARS-CoV-2. Current research focuses on optimizing similar compounds for broader antiviral applications .
Case Studies
Mechanism of Action
The mechanism by which 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Acetamide Derivatives
Implications of Structural Variations
- Biological Activity: The arylsulfinyl group in 2-Amino-N-(arylsulfinyl)-acetamide is critical for binding bacterial LeuRS, a target absent in the brominated compound. This highlights how minor substituent changes can redirect therapeutic utility.
- Physicochemical Properties : The cyclopropane ring may improve membrane permeability relative to bulkier groups like cyclopentyl, but its discontinuation suggests inadequate performance in preclinical studies compared to fluorinated or sulfinyl analogues.
Biological Activity
2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a cyclopropyl group and a bromo-substituted benzyl moiety , which are significant for its biological interactions. The presence of these groups contributes to its unique chemical reactivity and potential pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results suggest that the compound has varying efficacy depending on the bacterial species, with particularly strong activity noted against E. coli and S. aureus .
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in anticancer applications. It was evaluated for its cytotoxic effects on human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B assay.
Cytotoxicity Results:
| Compound | IC50 (µM) |
|---|---|
| This compound | Not specified but found to be effective |
The compound's mechanism of action in cancer cells may involve the inhibition of specific signaling pathways or enzymes critical for tumor growth .
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, such as enzymes or receptors, which modulate biochemical pathways. Studies suggest that it may act as an enzyme inhibitor or receptor antagonist, influencing cellular functions and potentially leading to cell death in cancerous cells .
Structure-Activity Relationship (SAR)
The structural features of the compound are crucial for its biological activity. Variations in the bromo substitution and the cyclopropyl group can significantly affect potency and selectivity against various biological targets.
- Bromo Substitution: The presence of a bromo group enhances the lipophilicity of the compound, potentially increasing membrane permeability and bioavailability.
- Cyclopropyl Group: This moiety is known to enhance metabolic stability and influence interactions with biological macromolecules .
Case Studies
- Antimicrobial Efficacy: A study demonstrated that derivatives of similar compounds showed varying degrees of antimicrobial activity, suggesting that modifications to the bromo-substituted benzyl group could enhance efficacy against resistant strains .
- Anticancer Potential: In vitro studies on related compounds indicated that structural modifications could lead to improved cytotoxicity against breast cancer cell lines, emphasizing the importance of SAR in drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions using 4-bromophenylacetic acid and cyclopropylamine derivatives. A typical approach involves activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane (DCM) under inert conditions at low temperatures (e.g., 273 K). Triethylamine is often added to neutralize byproducts. Post-reaction, the product is extracted with DCM, washed with NaHCO₃ and brine, and purified via slow evaporation crystallization . Optimization may involve adjusting stoichiometry, solvent polarity, or temperature to improve yield and purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical for confirming functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight. Single-crystal X-ray diffraction (SCXRD) resolves 3D structure and intermolecular interactions (e.g., N–H⋯O hydrogen bonds). SHELX software (SHELXL/SHELXS) refines crystallographic data, ensuring accurate bond lengths and angles .
Advanced Research Questions
Q. How can structural ambiguities in the crystal lattice of this compound be resolved, particularly regarding torsion angles and packing interactions?
- Methodological Answer : Dihedral angles between aromatic rings (e.g., 4-bromophenyl and cyclopropyl groups) are calculated using SHELXL. Weak interactions (C–H⋯F/O) are identified via Hirshfeld surface analysis. High-resolution data (≤ 0.8 Å) minimizes errors. For ambiguous regions, iterative refinement with riding H-atom models (0.95–0.99 Å bond lengths) and isotropic displacement parameters (1.2× parent atom Ueq) improves accuracy .
Q. What strategies address contradictions in spectroscopic data, such as unexpected splitting in NMR signals?
- Methodological Answer : Signal splitting may arise from restricted rotation of the N-cyclopropyl group or solvent-induced conformational changes. Variable-temperature NMR (VT-NMR) experiments (e.g., 298–400 K) can probe dynamic effects. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model rotational barriers and predict splitting patterns. Cross-validation with X-ray data ensures consistency .
Q. How can the compound’s potential as a ligand in coordination chemistry be evaluated?
- Methodological Answer : Test its chelation capacity with transition metals (e.g., Cu²⁺, Zn²⁺) via UV-Vis titration and Job’s plot analysis. Single-crystal studies of metal complexes reveal binding modes (monodentate vs. bidentate). Stability constants (log K) are determined potentiometrically. Compare coordination behavior with structurally similar acetamides (e.g., N-(3,4-difluorophenyl) derivatives) to identify trends .
Q. What in vitro assays are suitable for preliminary assessment of biological activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates. Cytotoxicity is assessed via MTT assays on cancer cell lines (IC₅₀ values). Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., penicillin-binding proteins). Ensure assays include positive controls (e.g., benzylpenicillin analogs) and validate results with dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
